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Scientific Rationale for Weight-Based Dosing

Analyses from a Phase 3 clinical trial (RERISE study) in newly diagnosed Chronic Phase Chronic Myeloid
Leukemia (CP-CML) patients established a clear relationship between the radetinib starting dose adjusted
for body weight (Dose/BW) and patient outcomes [1].

The table below summarizes the core findings from the dose-response relationship analysis:

Relationship o . Statistical Significance
Association with Dose/BW

Type (P-value)

Dose-Safety Positive association with the probability of dose-limiting 0.003 [1]

toxicity (=grade 3) [1]

Dose-Efficacy Inverse association with the probability of achieving 0.033 [1]
Major Molecular Response (MMR) [1]

These findings indicate that a higher mg/kg daily dose is linked to increased toxicity, which leads to more
frequent treatment interruptions or dose reductions. This, in turn, can compromise the drug's long-term

efficacy. Therefore, an initial dose that minimizes early toxicity may improve overall treatment success [1].
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How to Calculate a Weight-Based Dose

For clinical practice, a two-tiered dosing regimen has been proposed based on the analysis of body weight-

adjusted doses. The goal is not to exceed 13 mg/kg per day [2].

You can use the following table to determine the appropriate starting dose:

Patient Body Recommended Starting Total Daily Dose  Approximate Daily Dose
Weight Regimen (mg) (mglkg)

<60 kg 300 mg, twice daily (BID) 600 mg 10 mg/kg

> 60 kg 400 mg, twice daily (BID) 800 mg ~13.3 mg/kg

Experimental Protocol for Dose Optimization Studies

For researchers aiming to validate or refine dosing strategies, here is a detailed methodology based on the

published Phase 3 trial analysis [1].

e Objective: To investigate the relationships between radotinib Dose/BW and the probabilities of

efficacy (MMR) and safety (DLT) at 12 months.
o Patient Population: Patients with newly diagnosed CP-CML.

e Key Variables:

o Independent Variable: Dose/BW, calculated as the total daily dose (mg) at initiation divided by
the patient's baseline body weight (kg).

o Primary Efficacy Endpoint: Achievement of Major Molecular Response (MMR) by 12 months,
defined as BCR-ABL1/ABL1 ratio < 0.1% on the international scale.

o Primary Safety Endpoint: Occurrence of Dose-Limiting Toxicity (DLT) by 12 months, defined
as 2grade 3 hematologic or nonhematologic toxicity (using NCI-CTCAE criteria).

 Statistical Analysis:

o Modeling: Use a multiple logistic regression model to explore associations between
Dose/BW and the endpoints (MMR and DLT).
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o Covariates: Include potential confounding factors (e.g., sex, age, baseline lab parameters)
identified in univariate analyses (P < 0.05) in a stepwise fashion. In the referenced study, sex
was a significant covariate in the efficacy model [1].

o ROC Analysis: Perform a Receiver Operator Characteristic (ROC) analysis to assess the
predictability of Dose/BW for the endpoints and to identify an optimal cutoff value that best
distinguishes high- and low-risk patients using Youden's index (sensitivity + specificity - 1).

o Group Comparison: Divide patients into "low-dose" and "high-dose" groups based on the ROC
cutoff and compare MMR and DLT rates using a chi-squared test.

o Time-to-Event Analysis: Use the Kaplan-Meier method with a log-rank test to estimate and
compare the time to first DLT between the dose groups.

The workflow for this analysis can be visualized as follows:

Study Population:
Newly Diagnosed CP-CML Patients

Identify Optimal
Dose/BW Cutoff

Click to download full resolution via product page

Important Research Considerations
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e Dose Modification in Practice: The Phase 3 trial data showed that nearly half (44%) of the patients
required a dose reduction by the 12-month follow-up due to toxicities [1]. This supports the proposal
for a lower, more tolerable upfront dose (such as 400 mg once daily) that should be tested in future
clinical studies [1].

¢ Alternative Dosing Strategy: A recent population pharmacokinetics study (2025) suggested that a
400 mg once-daily regimen could provide comparable systemic exposure to other TKls and result in
a 36% lower exposure than the 300 mg twice-daily regimen, potentially offering an improved safety
profile [3].

¢ Impact of Disease Status: Be aware that the apparent clearance of radotinib is 39.2% slower in
CML patients than in healthy volunteers, leading to a longer terminal half-life (28.8 hours vs. 17.5
hours). This has significant implications for dosing and study design in patient populations [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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